methyl 4-{2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate
Description
Methyl 4-{2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a thioacetamido linker connected to a 1-cyclohexylimidazole moiety. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors where the cyclohexyl group may enhance lipophilicity and binding affinity.
Properties
IUPAC Name |
methyl 4-[[2-(1-cyclohexylimidazol-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-18(24)14-7-9-15(10-8-14)21-17(23)13-26-19-20-11-12-22(19)16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPNCMFWIFRZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate, also referred to by its chemical structure and CAS number 946367-56-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 329.5 g/mol
Structural Characteristics
The compound features a benzoate moiety linked to an acetamido group and an imidazole ring, which is sulfanyl-substituted. The presence of the cyclohexyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The imidazole ring is known for its ability to interact with microbial targets, making it a promising scaffold for drug development against various pathogens.
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of imidazole exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways, suggesting that this compound may exhibit similar properties .
Anti-inflammatory Activity
Compounds containing imidazole rings have also been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings
In vitro assays indicated that related compounds can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages activated by lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory diseases.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in bacterial metabolism and inflammatory processes.
- Membrane Interaction : The lipophilic nature due to the cyclohexyl group may facilitate membrane penetration, enhancing bioavailability and efficacy.
- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and apoptosis, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Preparation Methods
Cyclocondensation of Cyclohexylamine with Carbon Disulfide
A modified Hantzsch imidazole synthesis forms the imidazole ring. Cyclohexylamine reacts with carbon disulfide in the presence of ammonium hydroxide at 60°C for 12 hours, yielding 1-cyclohexyl-1H-imidazole-2-thiol.
Reaction Conditions:
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Solvent: Ethanol/water (3:1 v/v)
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Temperature: 60°C
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Catalyst: NH₄OH (2 equiv)
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Yield: 68% (purified via recrystallization from ethyl acetate/hexane)
Mechanistic Insight:
The reaction proceeds through nucleophilic attack of cyclohexylamine on carbon disulfide, forming a dithiocarbamate intermediate. Intramolecular cyclization eliminates ammonia, generating the imidazole-thiol.
Preparation of Methyl 4-Aminobenzoate
Esterification of 4-Nitrobenzoic Acid Followed by Reduction
4-Nitrobenzoic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 6 hours) to yield methyl 4-nitrobenzoate (95% yield). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 hours) reduces the nitro group to an amine, affording methyl 4-aminobenzoate.
Key Data:
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Methyl 4-nitrobenzoate : m.p. 94–96°C; \text{^1H NMR} (CDCl₃) δ 8.30 (d, J=8.7 Hz, 2H), 8.15 (d, J=8.7 Hz, 2H), 3.95 (s, 3H).
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Methyl 4-aminobenzoate : \text{^13C NMR} (DMSO-d₆) δ 166.5 (C=O), 153.2 (C-NH₂), 131.4 (Ar-C), 118.7 (Ar-C), 51.9 (OCH₃).
Assembly of the Sulfanyl Acetamido Linker
Bromoacetylation of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C under Schlenk conditions. Triethylamine (3 equiv) neutralizes HBr, yielding methyl 4-(2-bromoacetamido)benzoate as a crystalline solid.
Optimization Notes:
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Excess bromoacetyl bromide (1.5 equiv) ensures complete conversion.
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Low temperature (0°C) minimizes diacylation byproducts.
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Yield: 82% after silica gel chromatography (hexane/ethyl acetate 4:1).
Analytical Data:
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: m/z 285.0 [M+H]⁺ (theoretical 284.1).
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\text{^1H NMR} (CDCl₃): δ 8.02 (d, J=8.7 Hz, 2H), 7.85 (d, J=8.7 Hz, 2H), 4.10 (s, 2H), 3.90 (s, 3H).
Thioether Formation via Nucleophilic Substitution
Coupling with 1-Cyclohexyl-1H-Imidazole-2-Thiol
Methyl 4-(2-bromoacetamido)benzoate and 1-cyclohexyl-1H-imidazole-2-thiol react in anhydrous DMF at 50°C for 8 hours. Potassium carbonate (2 equiv) facilitates deprotonation of the thiol, promoting S-alkylation.
Critical Parameters:
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Solvent: DMF (anhydrous, 0.1 M concentration).
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Temperature: 50°C (higher temperatures induce imidazole ring decomposition).
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Workup: Precipitation into ice-water, filtration, and recrystallization from methanol.
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Yield: 74% (white crystalline solid).
Spectroscopic Confirmation:
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\text{^1H NMR} (DMSO-d₆): δ 10.25 (s, 1H, NH), 8.05 (d, J=8.7 Hz, 2H), 7.92 (d, J=8.7 Hz, 2H), 7.45 (s, 1H, imidazole-H), 4.20 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.70 (m, 1H, cyclohexyl), 1.80–1.30 (m, 10H, cyclohexyl).
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: m/z 428.1789 [M+H]⁺ (calculated 428.1792 for C₂₀H₂₆N₃O₃S).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Imidazole Formation and Coupling
A streamlined approach condenses cyclohexylamine, methyl 4-(2-bromoacetamido)benzoate, and thiourea in a single pot. Heating at 80°C in ethanol for 12 hours forms the imidazole ring in situ, though yields are lower (52%) due to competing hydrolysis.
Advantages:
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Reduces purification steps.
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Compatible with green solvents (ethanol).
Limitations:
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Requires strict pH control to prevent ester hydrolysis.
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Lower regioselectivity for imidazole substitution.
Industrial-Scale Production Considerations
Palladium Scavenging for Residual Metal Removal
Post-coupling reactions employ MP-TMT resin (2% w/w) to sequester residual palladium catalysts, ensuring pharmaceutical-grade purity (<1 ppm Pd).
Process Details:
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Resin contact time: 24 hours at 25°C.
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Filtration through Celite® bed to remove particulates.
Q & A
Q. What are the standard synthetic routes for methyl 4-{2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate?
The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazole core. Key steps include:
- Cyclization of precursors (e.g., cyclohexylamine derivatives) under acidic/basic conditions to form the imidazole ring .
- Sulfanyl-acetamide linkage via nucleophilic substitution or coupling reactions using reagents like EDCI/HOBt .
- Esterification of the benzoic acid moiety to yield the final methyl ester . Reaction conditions (temperature, pH, solvent) must be tightly controlled to optimize yield and purity .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For verifying molecular connectivity and stereochemistry (e.g., cyclohexyl group conformation) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
Q. What are the common functional groups in this compound, and how do they influence reactivity?
- Imidazole Ring : Participates in hydrogen bonding and π-π stacking, relevant to biological interactions .
- Sulfanyl Acetamide : Prone to oxidation (forming sulfonyl derivatives) or nucleophilic substitution .
- Methyl Benzoate : Hydrolyzes under basic conditions to carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during sulfanyl-acetamide coupling?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates .
- Catalysts : Use coupling agents like EDCI/DMAP to improve amide bond formation efficiency .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions . Monitoring via TLC or HPLC ensures timely reaction termination .
Q. What strategies resolve discrepancies in NMR data for structural confirmation?
- 2D NMR Techniques : HSQC and HMBC can clarify ambiguous proton-carbon correlations, especially in crowded spectral regions (e.g., cyclohexyl protons) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s SMILES data) .
Q. How to design in vitro assays to evaluate its biological activity against microbial targets?
- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., fungal CYP51 or bacterial DHFR) .
- Dose-Response Studies : Use microdilution assays (MIC/MBC) to determine potency .
- Control Experiments : Include reference drugs (e.g., fluconazole) and assess cytotoxicity in mammalian cell lines .
Q. What computational methods predict the compound’s reactivity or pharmacokinetic properties?
- DFT Calculations : Model transition states for sulfanyl group oxidation or ester hydrolysis .
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 or kinase enzymes .
- ADMET Prediction : Tools like SwissADME estimate solubility, metabolic stability, and blood-brain barrier penetration .
Data Contradiction & Mechanistic Analysis
Q. How to address inconsistent biological activity data across studies?
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration), pH, and cell passage number .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., sulfonyl derivatives) that may skew results .
- Reproducibility Checks : Collaborate with independent labs to validate findings .
Q. What mechanistic insights explain its potential as a kinase inhibitor?
- Binding Mode Analysis : The imidazole ring may coordinate with Mg²⁺ in ATP-binding pockets, while the sulfanyl group stabilizes hydrophobic interactions .
- Kinetic Studies : Measure IC₅₀ values under varying ATP concentrations to determine competitive/non-competitive inhibition .
Methodological Best Practices
- Synthetic Reproducibility : Document exact molar ratios, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .
- Data Validation : Cross-check analytical results with peer-reviewed databases (e.g., PubChem for spectral references) .
- Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
